6-[(2-Oxopropyl)sulfanyl]nicotinic acid
Description
6-[(2-Oxopropyl)sulfanyl]nicotinic acid is a nicotinic acid derivative featuring a pyridine ring with a carboxylic acid group at position 3 and a sulfanyl (-S-) group at position 6, linked to a 2-oxopropyl moiety (-CH₂-C(O)-CH₃). This structure combines the hydrogen-bonding capacity of the carboxylic acid with the reactivity of the sulfanyl group and the ketone functionality of the 2-oxopropyl chain.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
6-(2-oxopropylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)5-14-8-3-2-7(4-10-8)9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
LRBIKSYRCFHKBN-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(=O)CSC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural similarities with 6-[(2-Oxopropyl)sulfanyl]nicotinic acid, differing primarily in substituents at the 6-position of the pyridine ring. These variations influence solubility, metabolic stability, and biological activity.
Table 1: Comparison of Nicotinic Acid Derivatives
Key Findings:
Substituent Reactivity :
- The sulfanyl group in this compound is prone to oxidation, forming sulfoxides or sulfones, which may alter biological activity .
- By contrast, sulfonyl groups (e.g., in 6-(isobutylsulfonyl)nicotinic acid) enhance polarity and stability but reduce nucleophilic reactivity .
Biological Implications: The 2-oxopropyl moiety is structurally related to N-nitrosobis(2-oxopropyl)amine (BOP), a pancreatic carcinogen in hamsters . However, the sulfanyl linkage in this compound likely mitigates nitrosamine-associated toxicity by altering metabolic pathways. Cyclic amides (e.g., 6-(2-oxopyrrolidin-1-yl)nicotinic acid) improve metabolic stability compared to linear ketones, as seen in protease inhibitors .
Solubility and Design: Hydroxyethyl substituents (e.g., in Tomopenem) increase water solubility, critical for antibiotic bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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